![molecular formula C15H21NO4S B7575056 4-(2-Ethylsulfonylanilino)cyclohexane-1-carboxylic acid](/img/structure/B7575056.png)
4-(2-Ethylsulfonylanilino)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethylsulfonylanilino)cyclohexane-1-carboxylic acid, commonly known as EACC, is a chemical compound that has been extensively studied for its potential use in cancer therapy. It belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
The exact mechanism of action of EACC is not fully understood, but it is believed to involve the inhibition of the enzyme methionine aminopeptidase 2 (MetAP2). MetAP2 is involved in the processing of proteins that are necessary for cell growth and proliferation. By inhibiting MetAP2, EACC is thought to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
EACC has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, EACC has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This suggests that EACC may have potential as an antiangiogenic agent in addition to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of EACC is that it has shown promising results in preclinical studies as a potential anticancer agent. However, there are also limitations to its use in lab experiments. EACC has been shown to have poor solubility in water, which can make it difficult to administer in vivo. Additionally, EACC has been shown to have low bioavailability, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are a number of future directions for research on EACC. One area of interest is the development of more effective formulations of EACC that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to EACC treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of EACC as a potential anticancer agent.
Métodos De Síntesis
The synthesis of EACC involves the reaction of 4-chloro-2-ethylsulfonylaniline with cyclohexane-1-carboxylic acid in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Aplicaciones Científicas De Investigación
EACC has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, breast cancer, and lung cancer. EACC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
4-(2-ethylsulfonylanilino)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-2-21(19,20)14-6-4-3-5-13(14)16-12-9-7-11(8-10-12)15(17)18/h3-6,11-12,16H,2,7-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPOWPWJFNOMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethylsulfonylanilino)cyclohexane-1-carboxylic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.